molecular formula C34H30N2O B301478 2,2-dimethyl-5-(1-methyl-2-phenyl-1H-indol-3-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

2,2-dimethyl-5-(1-methyl-2-phenyl-1H-indol-3-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No. B301478
M. Wt: 482.6 g/mol
InChI Key: BFDNQHGNRKUPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-5-(1-methyl-2-phenyl-1H-indol-3-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as DMBT, is a novel compound that has been synthesized and studied for its potential use in scientific research. DMBT has shown promising results in various studies, including its potential as a therapeutic agent for a range of diseases.

Mechanism of Action

2,2-dimethyl-5-(1-methyl-2-phenyl-1H-indol-3-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one exerts its effects through multiple mechanisms of action. One of the main mechanisms is the inhibition of protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival. This compound also activates the p53 pathway, which plays a key role in regulating cell cycle and apoptosis. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on cancer cells and neurological disorders, this compound has been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have antioxidant effects, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-dimethyl-5-(1-methyl-2-phenyl-1H-indol-3-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one in lab experiments is its specificity. This compound has been shown to selectively target cancer cells and spare normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer and may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2,2-dimethyl-5-(1-methyl-2-phenyl-1H-indol-3-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and to optimize its use in scientific research.

Synthesis Methods

2,2-dimethyl-5-(1-methyl-2-phenyl-1H-indol-3-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can be synthesized using a multistep process, starting with the synthesis of the key intermediate, 2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. This intermediate can be obtained through a Pictet-Spengler reaction between 2-(1H-indol-3-yl)ethanamine and 2,4-pentanedione. The final step involves the introduction of the 2,2-dimethyl group at the 5-position of the tetrahydrobenzo[a]phenanthridin ring system.

Scientific Research Applications

2,2-dimethyl-5-(1-methyl-2-phenyl-1H-indol-3-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In these studies, this compound has been shown to have neuroprotective effects and to improve cognitive function.

properties

Molecular Formula

C34H30N2O

Molecular Weight

482.6 g/mol

IUPAC Name

2,2-dimethyl-5-(1-methyl-2-phenylindol-3-yl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C34H30N2O/c1-34(2)19-25-29-23-14-8-7-11-21(23)17-18-26(29)35-32(30(25)28(37)20-34)31-24-15-9-10-16-27(24)36(3)33(31)22-12-5-4-6-13-22/h4-18,32,35H,19-20H2,1-3H3

InChI Key

BFDNQHGNRKUPAO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(N(C6=CC=CC=C65)C)C7=CC=CC=C7)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(N(C6=CC=CC=C65)C)C7=CC=CC=C7)C(=O)C1)C

Origin of Product

United States

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